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Compound of Interest

Compound Name: Carsalam

Cat. No.: B1662507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carsalam (2H-1,3-benzoxazine-
2,4(3H)-dione) and its derivatives, focusing on their synthesis, properties, and potential
therapeutic applications. This document is intended to serve as a valuable resource for
researchers and professionals engaged in the discovery and development of novel
therapeutics.

Introduction to Carsalam

Carsalam, a heterocyclic compound, has emerged as a versatile scaffold in medicinal
chemistry.[1][2] Known for its anti-inflammatory and analgesic properties, the carsalam core
has been the subject of extensive research to explore the therapeutic potential of its
derivatives.[1][3] These investigations have led to the discovery of novel compounds with a
range of biological activities, including antimycobacterial, anticonvulsant, and
phosphodiesterase 4B (PDE4B) inhibitory effects. This guide will delve into the chemical
synthesis of these derivatives, present their biological data in a structured format, and provide
detailed experimental protocols for their evaluation.

Synthesis of Carsalam Derivatives

The synthesis of the carsalam core and its derivatives typically involves the reaction of
salicylamide or its substituted analogs with various reagents. A general and efficient method for
the synthesis of the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is the reaction of salicylamide
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with diethyl carbonate in the presence of a base like sodium ethoxide.[2] Modifications at the 3-
position of the benzoxazine ring are commonly explored to generate a diverse library of
derivatives with varied pharmacological profiles.

Experimental Protocol: Synthesis of 3-Aryl-2H-1,3-
benzoxazine-2,4(3H)-diones

This protocol describes a general method for the synthesis of 3-aryl substituted carsalam
derivatives, which have shown significant biological activity.

Materials:

Substituted salicylamide

e Substituted phenyl isocyanate

o Triethylamine

e Anhydrous toluene

e Standard laboratory glassware

o Magnetic stirrer with heating

e Thin Layer Chromatography (TLC) apparatus

e Column chromatography setup (silica gel)

Procedure:

To a solution of substituted salicylamide (1.0 eq) in anhydrous toluene, add triethylamine (1.2
eq).

Stir the mixture at room temperature for 15 minutes.

Add the substituted phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
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o After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
* Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane-ethyl acetate gradient) to afford the desired 3-aryl-2H-1,3-benzoxazine-
2,4(3H)-dione.

o Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR,
and mass spectrometry.

Biological Activities of Carsalam Derivatives

Research into carsalam derivatives has revealed a spectrum of biological activities, with the
most prominent being antimycobacterial, anticonvulsant, and PDE4B inhibition.

Antimycobacterial Activity

Several studies have highlighted the potential of carsalam derivatives as potent agents against
Mycobacterium tuberculosis. The substitution pattern on the benzoxazine ring and the N-phenyl
ring plays a crucial role in determining the antimycobacterial efficacy.

Table 1: Antimycobacterial Activity of Selected Carsalam Derivatives

MIC (pg/mL)
R1 (on
. R2 (on 3-Aryl vs. M.
Compound ID Benzoxazine ] ) Reference
. Ring) tuberculosis
Ring)
H37Rv
la H 4-Cl 3.12 [1]
1b H 3,4-diCl 1.56 [1]
1c 6-Cl 4-F 6.25 [1]
1d 6-Cl 4-NO2 0.78 [1]

Anticonvulsant Activity

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12641321/
https://pubmed.ncbi.nlm.nih.gov/12641321/
https://pubmed.ncbi.nlm.nih.gov/12641321/
https://pubmed.ncbi.nlm.nih.gov/12641321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

N-substituted carsalam derivatives have been investigated for their potential to manage
seizures. The nature of the substituent at the 3-position significantly influences the
anticonvulsant profile of these compounds.

Table 2: Anticonvulsant Activity of Selected Carsalam Derivatives in the MES Test

Substitution at

Compound ID T - Dose (mg/kg) Protection (%) Reference
2a Benzyl 100 50 [4]
2b 4-Methylbenzyl 100 75 [4]
2c 4-Chlorobenzyl 100 60 [4]
2d 4-Methoxybenzyl 100 80 [4]

PDE4B Inhibitory Activity

A growing area of interest is the development of carsalam derivatives as selective inhibitors of
phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. Inhibition of
PDE4B leads to an increase in intracellular cyclic AMP (CAMP) levels, which in turn suppresses
the production of pro-inflammatory mediators.

Table 3: PDE4B Inhibitory Activity of Selected Carsalam Derivatives
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Substitution
Compound ID IC50 (nM) Reference
Pattern

3-(3-Cyclopentyloxy-
3a (3-Cyclopentyloxy 15 [5]
4-methoxyphenyl)

3-(3-Cyclopentyloxy-
3b 4-methoxyphenyl)-6- 8 [5]

fluoro

3-(3-Butoxy-4-
3c 25 [5]
methoxyphenyl)

3-(3-Isopropoxy-4-
3d ( propexy 12 [5]
methoxyphenyl)

Experimental Protocols for Biological Evaluation

Antimycobacterial Susceptibility Testing: Microplate
Alamar Blue Assay (MABA)

This protocol details a common method for determining the minimum inhibitory concentration
(MIC) of compounds against Mycobacterium tuberculosis.[2][6][7]

Materials:

96-well microplates

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

Mycobacterium tuberculosis H37Rv culture

Test compounds and standard drugs (e.g., isoniazid)

Alamar Blue reagent

Sterile water, DMSO (for compound dissolution)

Procedure:
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o Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
The final volume in each well should be 100 pL.

e Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., McFarland standard 1.0)
and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL.

e Add 100 pL of the bacterial suspension to each well containing the test compound. Include
positive (bacteria only) and negative (broth only) controls.

» Seal the plates and incubate at 37°C for 5-7 days.
 After incubation, add 20 pL of Alamar Blue reagent to each well.
e Re-incubate the plates for 24 hours.

o Observe the color change. A blue color indicates no bacterial growth, while a pink color
indicates growth.

o The MIC is defined as the lowest concentration of the compound that prevents the color
change from blue to pink.

Anticonvulsant Activity Screening: Pentylenetetrazole
(PTZ)-Induced Seizure Model

This protocol describes a standard in vivo model for the preliminary screening of anticonvulsant
drugs.

Materials:

Male Swiss albino mice (20-25 g)

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Test compounds and standard drug (e.g., diazepam)

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Syringes and needles for intraperitoneal (i.p.) injection
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e Observation chambers

Procedure:

Divide the mice into groups (n=6-8 per group): vehicle control, positive control (standard
drug), and test compound groups (various doses).

Administer the test compounds or vehicle i.p. to the respective groups.
After a predetermined time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to all animals.

Immediately place each mouse in an individual observation chamber and observe for the
onset and severity of seizures for a period of 30 minutes.

Record the latency to the first seizure (clonic or tonic) and the percentage of animals
protected from tonic-clonic seizures.

Analyze the data statistically to determine the anticonvulsant efficacy of the test compounds.

In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds

against the PDE4B enzyme.

Materials:

Recombinant human PDE4B enzyme

CAMP substrate

Assay buffer (e.g., Tris-HCI buffer with MgCI2)

Test compounds and a standard inhibitor (e.g., rolipram)

Detection system (e.g., fluorescence polarization, FRET, or radioimmunoassay)

Microplates suitable for the detection system

Procedure:
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o Prepare serial dilutions of the test compounds in the assay buffer.
e In a microplate, add the test compound solution, the PDE4B enzyme, and the assay buffer.
e Initiate the enzymatic reaction by adding the cAMP substrate.

 Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-
60 minutes).

o Stop the reaction (if necessary for the detection method).

o Measure the amount of remaining cCAMP or the product (AMP) using the chosen detection
system.

o Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value by plotting the inhibition percentage against the logarithm of the compound
concentration.

Signaling Pathways and Experimental Workflows
PDE4B Signaling Pathway

The inhibition of PDE4B by carsalam derivatives has significant downstream effects on
inflammatory signaling. The following diagram illustrates the canonical PDE4B signaling
pathway.
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Caption: PDE4B inhibition by carsalam derivatives increases cAMP levels, leading to PKA
activation, which promotes anti-inflammatory gene transcription via CREB and inhibits pro-
inflammatory cytokine synthesis by suppressing NF-kB.

Experimental Workflow for Anticonvulsant Drug
Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of

anticonvulsant carsalam derivatives.
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Caption: A streamlined workflow for the discovery of novel anticonvulsant carsalam
derivatives, from synthesis to lead identification.

Conclusion

Carsalam and its derivatives represent a promising class of compounds with diverse and
potent biological activities. The synthetic accessibility of the carsalam scaffold allows for
extensive structure-activity relationship studies, paving the way for the development of novel
therapeutics for a range of diseases, including infectious diseases, neurological disorders, and
inflammatory conditions. This technical guide provides a foundational resource for researchers
to build upon in their quest for new and effective medicines. Further research is warranted to
fully elucidate the mechanisms of action and to optimize the pharmacokinetic and
pharmacodynamic properties of these promising molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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